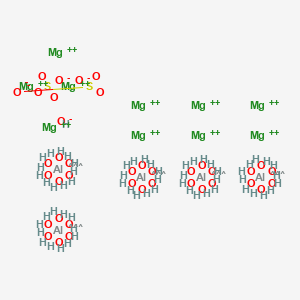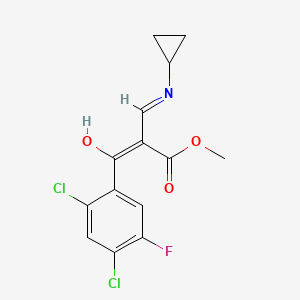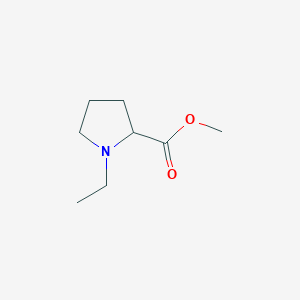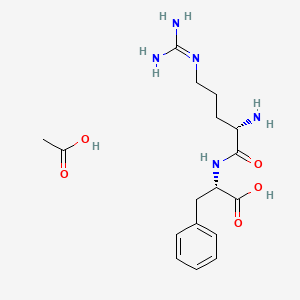
Diphenyleneiodonium sulfate
Descripción general
Descripción
Diphenyleneiodonium sulfate is a chemical compound with the molecular formula C24H16I2O4S . It is often used in research due to its role as an NADPH oxidase inhibitor .
Synthesis Analysis
Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress . It has been shown to induce a viable but non-culturable state in mycobacteria, having similar features to dormant bacilli .
Molecular Structure Analysis
The molecular structure of Diphenyleneiodonium sulfate consists of 24 carbon atoms, 16 hydrogen atoms, 2 iodine atoms, 4 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
Diphenyleneiodonium sulfate has been found to inhibit a variety of inflammatory responses . It has been used in studies to induce senescence in human cancer cells .
Physical And Chemical Properties Analysis
The molecular weight of Diphenyleneiodonium sulfate is 654.3 g/mol .
Aplicaciones Científicas De Investigación
Inhibition of NADPH Oxidase
Diphenyleneiodonium sulfate is known to be an inhibitor of NADPH oxidase . This enzyme is involved in the production of reactive oxygen species (ROS), which play a crucial role in various biological processes, including cell signaling and defense against pathogens .
Treatment of Pulmonary Inflammation
Research has shown that Diphenyleneiodonium sulfate can protect against lipopolysaccharide (LPS)-induced pulmonary inflammation . It was found to attenuate the LPS-induced morphological and histological alterations of the lung, reduce edema, and decrease lung permeability .
Regulation of Oxidative Stress
Diphenyleneiodonium sulfate has been found to inhibit LPS-induced NADPH oxidase activity, restore superoxide dismutase (SOD) and catalase activity in the lung, resulting in the reduction in LPS-induced protein and lipid oxidation . This suggests that it could be used to regulate oxidative stress in various conditions.
Modulation of Inflammatory Markers
The compound has been shown to decrease LPS-induced MPO activity in bronchoalveolar liquid and lung homogenates, as well as TNF-α and IL-1β in rat plasma . This indicates that it could be used to modulate inflammatory markers in various diseases.
Induction of Non-Culturable State in Mycobacteria
Diphenyleneiodonium sulfate has been used to induce a viable but non-culturable state in Mycobacterium tuberculosis . This state is similar to dormant bacilli, like loss of acid-fastness, upregulation of stress-regulated genes, and decreased superoxide levels as compared to actively growing bacilli .
Potential Use in Parkinson’s Disease Models
There is some evidence to suggest that post-treatment with an ultra-low dose of Diphenyleneiodonium sulfate could attenuate disease progression in multiple Parkinson’s disease models .
Mecanismo De Acción
Target of Action
Diphenyleneiodonium sulfate primarily targets NADPH oxidase 2 (NOX2) . NADPH oxidase is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling, immune response, and apoptosis .
Mode of Action
As an inhibitor of NADPH oxidase, diphenyleneiodonium sulfate prevents the enzyme from producing ROS . This interaction results in a decrease in ROS levels within the cell, which can lead to changes in various cellular processes that are regulated by these molecules .
Biochemical Pathways
The inhibition of NADPH oxidase by diphenyleneiodonium sulfate affects several biochemical pathways. For instance, it has been shown to regulate fatty acid and astaxanthin accumulation in certain organisms under stress conditions . Moreover, it can influence the metabolic mechanisms underlying fatty acid and carotenoid accumulation under abiotic stresses .
Pharmacokinetics
It is known that the compound can accumulate in the liver .
Result of Action
The action of diphenyleneiodonium sulfate leads to various molecular and cellular effects. For example, it has been shown to lower whole body and blood glucose concentrations in rats . Additionally, it can induce a viable but non-culturable state in certain bacteria, similar to dormant bacilli .
Action Environment
The action, efficacy, and stability of diphenyleneiodonium sulfate can be influenced by various environmental factors. For instance, its ability to inhibit NADPH oxidase and reduce ROS production can be particularly beneficial in environments where oxidative stress is high . .
Safety and Hazards
Propiedades
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H8I.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-5(2,3)4/h2*1-8H;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJRZMICUGKBGN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16I2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
244-54-2 (Parent) | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701044278 | |
| Record name | Dibenziodolium, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyleneiodonium sulfate | |
CAS RN |
4510-83-2 | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenziodolium, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action of Diphenyleneiodonium sulfate (DPI)?
A1: DPI is a well-known inhibitor of flavoproteins, specifically targeting NADPH oxidase (NOX) enzymes. [, , , , , ] It acts by inhibiting the electron transfer within these enzymes, preventing the formation of reactive oxygen species (ROS) like superoxide. [, ]
Q2: What are the downstream effects of DPI's inhibition of NADPH oxidase?
A2: Inhibition of NOX by DPI has been shown to prevent various cellular processes driven by ROS. For instance, DPI effectively blocks Angiotensin II-induced MCP-1 expression in mesangial cells by inhibiting NOX-derived ROS. [] Similarly, DPI prevents early alcohol-induced liver injury by inhibiting free radical formation via NOX, consequently suppressing NF-kappaB activation and TNF-alpha expression. []
Q3: How does DPI impact the biotransformation of Glyceryl trinitrate (GTN)?
A3: DPI significantly inhibits the biotransformation of GTN, a nitric oxide (NO) donor used in the treatment of angina. [, ] This inhibition of GTN bioactivation by DPI is observed through decreased cyclic GMP accumulation and reduced vasodilation in rat aorta. [, ] Interestingly, DPI also affects the biotransformation of other organic nitrates like D-isoidide dinitrate, but not its L-enantiomer. []
Q4: What is the role of DPI in understanding organic nitrate tolerance?
A4: While increased NOX activity was proposed to contribute to organic nitrate tolerance, studies using DPI challenge this hypothesis. DPI showed similar inhibitory effects on GTN-induced relaxation in both control and tolerant rat aorta. [] This finding, coupled with unchanged NADPH-cytochrome P450 reductase expression in tolerant tissues, suggests factors beyond NOX-mediated superoxide generation are involved in tolerance development. []
Q5: Are there alternative mechanisms through which DPI exerts its effects?
A5: While primarily known for NOX inhibition, DPI can influence other pathways. For example, DPI can modestly increase the sensitivity of rat aorta to the NO donor DEA NONOate, suggesting potential interaction with NO signaling pathways. []
Q6: How does DPI impact the inflammatory response in the liver?
A6: DPI has been shown to prevent the ethanol-induced sensitization of Kupffer cells to endotoxin, a key event in alcoholic liver injury. [] This protective effect is linked to DPI's ability to inhibit the NADPH oxidase-mediated increase in IRAK expression, a signaling molecule involved in TLR4 activation. [] Furthermore, DPI can reduce the upregulation of several Toll-like receptors (TLRs) in the liver of ethanol-fed mice, demonstrating a broader impact on inflammatory pathways. []
Q7: Does DPI affect neutrophil extracellular trap (NET) formation?
A7: Interestingly, DPI effectively inhibits phorbol 12-myristate 13-acetate (PMA)-stimulated NET formation in neutrophils, regardless of their G6PD status. [] This finding suggests the involvement of NADPH oxidase in NETosis and highlights DPI's ability to modulate neutrophil function. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



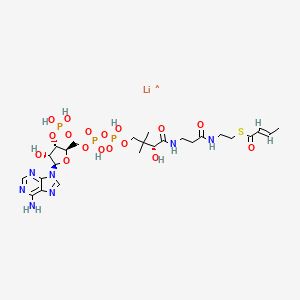
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
